(2-Oxooxolan-3-ylidene)acetaldehyde
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Overview
Description
. This compound is characterized by a furan ring with an aldehyde group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Oxooxolan-3-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) can yield this compound .
Industrial Production Methods: In an industrial setting, the compound can be produced through the hydroformylation of furan derivatives. This process involves the addition of a formyl group to the furan ring under high pressure and temperature conditions, using catalysts such as rhodium complexes .
Chemical Reactions Analysis
Types of Reactions: (2-Oxooxolan-3-ylidene)acetaldehyde undergoes several types of chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens (e.g., bromine, chlorine)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated furans
Scientific Research Applications
(2-Oxooxolan-3-ylidene)acetaldehyde has significant potential in various fields, including:
Mechanism of Action
The mechanism of action of (2-Oxooxolan-3-ylidene)acetaldehyde involves its reactivity as an aldehyde. The carbonyl group in the aldehyde is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A precursor in the synthesis of (2-Oxooxolan-3-ylidene)acetaldehyde.
Furfural: Another furan derivative with an aldehyde group, used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a furan ring. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
61203-05-2 |
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Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-(2-oxooxolan-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6O3/c7-3-1-5-2-4-9-6(5)8/h1,3H,2,4H2 |
InChI Key |
UFQGMUYLSXPZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CC=O |
Origin of Product |
United States |
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